Home > Products > Screening Compounds P51052 > KRAS G12C inhibitor 31
KRAS G12C inhibitor 31 -

KRAS G12C inhibitor 31

Catalog Number: EVT-12540430
CAS Number:
Molecular Formula: C25H22ClFN6O3
Molecular Weight: 508.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 31, also known as AMG 510 or sotorasib, represents a significant advancement in targeted cancer therapy, specifically for tumors harboring the KRAS G12C mutation. This compound is classified as an irreversible covalent inhibitor that selectively binds to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state. The KRAS gene is a critical player in cell signaling pathways that regulate cell growth and division, and mutations in this gene are commonly associated with various cancers, particularly non-small cell lung cancer.

Source and Classification

The development of KRAS G12C inhibitors stems from extensive research into the RAS oncogene family. The breakthrough discovery that enabled targeted inhibition of KRAS G12C was made by the Shokat lab in 2013, which identified a novel binding pocket (the switch II pocket) that could be exploited for drug design. This led to the creation of several inhibitors, including AMG 510 (sotorasib), which received FDA approval in May 2021 for treating non-small cell lung cancer with the KRAS G12C mutation.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 31 involves several key steps:

  1. Formation of Intermediates: The process begins with the reaction of an amide with oxalyl chloride to produce an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization under basic conditions to yield a racemic dione compound.
  3. Chiral Separation: This compound is then subjected to chiral separation using a tartaric acid derivative to isolate the desired enantiomer.
  4. Final Modifications: The resulting compound is treated with phosphoryl chloride and N,N-diisopropylethylamine to complete the synthesis.

This method has been optimized for efficiency and scalability, ensuring that sufficient quantities of the inhibitor can be produced for clinical use .

Molecular Structure Analysis

Structure and Data

KRAS G12C inhibitor 31 features a complex molecular structure characterized by its ability to form covalent bonds with the cysteine residue at position 12 of the KRAS protein. The binding occurs specifically when KRAS is in its inactive GDP-bound form, allowing the inhibitor to stabilize this conformation and prevent downstream signaling.

  • Molecular Formula: C_13H_14ClF_2N_3O_2S
  • Molecular Weight: Approximately 348.83 g/mol
  • Key Functional Groups: Contains a thiol group essential for covalent bonding.

The structural analysis reveals that the inhibitor engages multiple interactions within the switch II pocket, which is crucial for its selectivity and potency against various KRAS mutations .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the formation of a covalent bond between the thiol group of the cysteine residue on KRAS G12C and an electrophilic center on the inhibitor. This reaction effectively locks the protein in an inactive state, disrupting its function in oncogenic signaling pathways.

  1. Covalent Bond Formation: The thiol group reacts with an electrophilic carbon on the inhibitor.
  2. Inhibition Mechanism: Once bound, the inhibitor prevents nucleotide exchange and downstream signaling through RAF-MEK-ERK pathways.

This mechanism highlights how selective targeting can lead to effective cancer therapies by inhibiting specific mutations without broadly affecting normal cellular processes .

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 31 involves several critical steps:

  1. Binding: The inhibitor binds selectively to the inactive GDP-bound form of KRAS G12C.
  2. Covalent Modification: Covalent attachment occurs at cysteine 12, leading to permanent inactivation of the protein.
  3. Signal Disruption: This binding inhibits downstream signaling pathways involved in cell proliferation and survival.

Data from clinical trials indicate that patients with KRAS G12C mutations exhibit significant tumor shrinkage and prolonged progression-free survival when treated with this inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 31 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.
  • Stability: Stable under physiological conditions but sensitive to hydrolysis at elevated temperatures.
  • pH Sensitivity: Optimal activity observed at physiological pH (around 7.4).

These properties are critical for its formulation as a therapeutic agent, influencing both bioavailability and efficacy .

Applications

Scientific Uses

KRAS G12C inhibitor 31 has significant applications in oncology, particularly for treating cancers with specific genetic mutations:

  • Clinical Use: Approved for use in patients with non-small cell lung cancer harboring KRAS G12C mutations.
  • Research Applications: Used as a tool compound in studies investigating RAS biology and therapeutic resistance mechanisms.
  • Combination Therapies: Investigated in combination with other therapies (e.g., EGFR inhibitors) to enhance treatment efficacy against resistant cancer phenotypes.

The ongoing research into this compound continues to explore its potential against other malignancies harboring different RAS mutations .

Properties

Product Name

KRAS G12C inhibitor 31

IUPAC Name

N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide

Molecular Formula

C25H22ClFN6O3

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34)

InChI Key

VXJGLDRLVRUPIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.